Hexachloroplatinic acid

Overview

Description

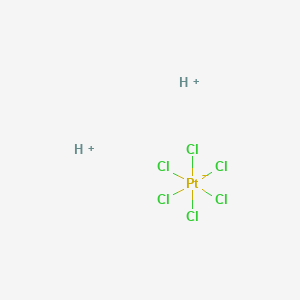

Hexachloroplatinic acid (H₂PtCl₆·6H₂O), also known as chloroplatinic acid, is a reddish-brown, hygroscopic crystalline solid with a density of 2.43 g/cm³ and a melting point of 60°C . It is highly soluble in water and alcohol, making it a versatile precursor for platinum-based compounds and catalysts . Produced by dissolving platinum in aqua regia or hydrochloric acid with chlorine, it serves as a critical material in electroplating, catalysis, and the synthesis of platinum nanomaterials . Key applications include:

- Catalysis: Used in Dye-Sensitized Solar Cells (DSSCs) to enhance redox reaction kinetics at counter electrodes .

- Sensor Technology: Forms platinum clusters on metal oxide surfaces for gas detection .

- Chromatography: Acts as a catalyst in silica hydride stationary phases for HPLC .

- Material Synthesis: Precursor for Pt-Sn/Al₂O₃ catalysts and carbon-supported platinum coatings in fuel cells .

Preparation Methods

Hexachloroplatinic acid can be synthesized through several methods:

-

Dissolution in Aqua Regia: : The most common method involves dissolving platinum metal in aqua regia, a mixture of nitric acid and hydrochloric acid. The reaction can be represented as: [ \text{Pt} + 4 \text{HNO}_3 + 6 \text{HCl} \rightarrow \text{H}_2\text{PtCl}_6 + 4 \text{NO}_2 + 4 \text{H}_2\text{O} ] The resulting orange/red solution can be evaporated to produce brownish-red crystals .

-

Chlorine Gas Exposure: : Another method involves exposing an aqueous suspension of platinum particles to chlorine gas .

-

Electrolysis: : this compound can also be produced via electrolysis .

Chemical Reactions Analysis

Hexachloroplatinic acid undergoes various chemical reactions, including:

-

Decomposition: : When heated, this compound decomposes to platinum(IV) chloride: [ (\text{H}_3\text{O})_2\text{PtCl}_6 \cdot n \text{H}_2\text{O} \rightarrow \text{PtCl}_4 + 2 \text{HCl} + (n + 2) \text{H}_2\text{O} ] This reaction occurs at elevated temperatures .

-

Reduction: : this compound can be reduced by hydrogen to form platinum metal. The kinetics of this reduction have been studied extensively .

-

Substitution: : It reacts with various reagents to form different platinum complexes. For example, it reacts with tetraorganylphosphonium and trimethylammonium chlorides to form corresponding hexachloroplatinate complexes .

Scientific Research Applications

Key Applications

-

Catalysis

- Hexachloroplatinic acid is widely used as a catalyst in organic synthesis, particularly in reactions that require platinum. It facilitates various chemical transformations, including hydrogenation and oxidation processes.

- Case Study : In the synthesis of pharmaceutical compounds, this compound has been employed to enhance reaction efficiency and selectivity, demonstrating improved yields compared to traditional methods .

-

Electroplating

- The compound is utilized in electroplating baths to deposit platinum onto various substrates. This application is crucial for producing decorative items, electrical contacts, and components requiring corrosion resistance.

- Data Table: Electroplating Process Parameters

Parameter Value Current Density 1-10 A/dm² Bath Temperature 25-60 °C pH 1-3 Platinum Concentration 0.1-0.5 g/L -

Nanotechnology

- This compound is a precursor for synthesizing platinum nanoparticles, which have applications in catalysis, sensors, and drug delivery systems.

- Research Finding : A study demonstrated that reducing this compound with sodium borohydride produced water-soluble platinum nanoparticles with enhanced catalytic properties .

- Analytical Chemistry

-

Fuel Cells

- This compound is employed in the development of electrodes for direct methanol fuel cells, where it acts as a catalyst to improve energy conversion efficiency.

- Case Study : Research indicated that electrodes made from carbon nanofibers combined with bimetallic PtAu catalysts derived from this compound exhibited superior performance compared to traditional catalysts .

Mechanism of Action

The mechanism of action of hexachloroplatinic acid involves its ability to form various platinum complexes. These complexes can interact with different molecular targets, including DNA, proteins, and other biomolecules. The reduction of this compound to platinum metal involves the formation of hydrochloric acid, and the kinetics of this process have been studied to understand the reaction pathways .

Comparison with Similar Compounds

Sodium Hexachloroplatinate(IV) Hexahydrate (Na₂PtCl₆·6H₂O)

Chemical Structure : Sodium salt of hexachloroplatinate(IV) .

Applications : Similar to hexachloroplatinic acid in catalysis and platinum recovery, but preferred in neutral pH conditions due to its sodium counterion.

Key Differences :

Cisplatin ([PtCl₂(NH₃)₂])

Chemical Structure : Square-planar Pt(II) complex with ammonia ligands .

Applications : Anticancer drug vs. This compound’s industrial use.

Key Differences :

- Reactivity : Cisplatin binds to DNA, while this compound participates in redox reactions.

- Toxicity : Cisplatin is nephrotoxic but medically controlled; this compound poses acute chemical hazards .

Karstedt’s Catalyst

Chemical Structure : Platinum(0)-divinyltetramethyldisiloxane complex .

Applications : Specialized in hydrosilylation for silicone production, unlike this compound’s broad catalytic roles.

Key Differences :

- Function : Karstedt’s catalyst is a homogeneous catalyst, while this compound is a precursor for heterogeneous catalysts.

- Cost : Karstedt’s is more expensive due to synthetic complexity.

Research Findings and Performance Data

Catalytic Efficiency in DSSCs

Biological Activity

Hexachloroplatinic acid (H₂PtCl₆), also known as chloroplatinic acid, is an inorganic compound with significant biological activity, particularly in the fields of cancer treatment and nanotechnology. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound is a strong acid that undergoes hydrolysis in aqueous solutions, leading to the formation of various platinum complexes. The coordination chemistry of this compound involves interactions with chloride ions and water molecules, affecting its biological activity. The compound can be synthesized from platinum metal through dissolution in aqua regia, resulting in a solution that is highly hygroscopic and soluble in water .

The biological activity of this compound primarily stems from its ability to form reactive platinum species that can interact with cellular macromolecules, leading to cytotoxic effects. The mechanism often involves the formation of DNA cross-links, which interfere with replication and transcription processes in cancer cells .

Antitumor Activity

This compound has been studied for its antitumor properties, particularly as a precursor to cisplatin, a widely used chemotherapeutic agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines:

- Cytotoxicity Studies : In vitro studies have shown that this compound induces cell death in HeLa cells and other cancer cell lines. For instance, a study demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups .

- Comparative Analysis : When comparing the cytotoxic effects of this compound and platinum nanoparticles (Pt NPs), it was found that Pt NPs exhibited lower cytotoxicity than this compound at equivalent concentrations. For example, at 640 µg/mL concentration, the cell viability for A549 cells treated with this compound was markedly lower than those treated with Pt NPs .

Antioxidant Activity

Recent studies have explored the antioxidant properties of this compound. It has been shown to possess radical scavenging activity, although this activity is generally lower than that observed for platinum nanoparticles synthesized from it:

- DPPH Scavenging Activity : In tests measuring DPPH radical scavenging ability, this compound exhibited a scavenging percentage of 3.36% at 640 µg/mL compared to 52.13% for platinum nanoparticles at the same concentration .

Hemocompatibility

The hemocompatibility of this compound has also been evaluated, particularly regarding its potential use in biomedical applications:

- Hemolytic Assays : Studies indicate that while this compound can induce hemolysis at certain concentrations, the synthesized platinum nanoparticles derived from it show improved hemocompatibility, making them more suitable for medical applications .

Case Studies and Research Findings

Several studies provide insights into the biological effects of this compound:

| Study | Cell Line | Treatment Concentration | Cell Viability (%) | Effect Observed |

|---|---|---|---|---|

| Gao et al. (2007) | HeLa | 100 µg/mL | 45% | Significant cytotoxicity |

| Alshatwi et al. (2015) | MCF-7 | 640 µg/mL | 60% | Inhibition of proliferation |

| Şahin et al. (2018) | MCF-7 | Various concentrations | <50% at high doses | Induction of apoptosis |

Q & A

Basic Research Questions

Q. How is hexachloroplatinic acid synthesized and purified for laboratory use?

this compound (HPtCl·6HO) is synthesized by dissolving platinum metal in aqua regia (a 3:1 mixture of hydrochloric acid and nitric acid) or hydrochloric acid saturated with chlorine gas. The reddish-brown deliquescent crystals are purified via crystallization from the acidic solution. To ensure purity, researchers should monitor the reaction conditions (e.g., temperature, acid concentration) and verify the absence of unreacted platinum or side products using UV-Vis spectroscopy .

Q. What characterization techniques are essential to confirm the purity and structure of this compound?

Key methods include:

- UV-Vis spectroscopy : To detect characteristic absorption bands of Pt(IV) complexes in acidic media (e.g., peaks at 260 nm and 350 nm) .

- X-ray diffraction (XRD) : To confirm crystalline structure and compare with reference patterns .

- Scanning electron microscopy (SEM) : To assess surface morphology and uniformity, particularly after deposition on substrates like alumina or graphite .

Advanced Research Questions

Q. How do variations in solution pH and surface loading affect the adsorption efficiency of this compound on γ-Al2_22O3_33 supports?

The Langmuir adsorption model is commonly used to predict this compound adsorption on γ-AlO. Experiments show that adsorption constants vary with pH due to changes in surface charge and PtCl speciation. For example:

Q. What mechanisms explain contradictory decomposition pathways of this compound under varying thermal conditions?

Thermal decomposition of HPtCl proceeds through non-stepwise pathways:

- Low-temperature decomposition (60–100°C) : Yields PtCl and HCl.

- High-temperature decomposition (>300°C) : Produces PtCl and Cl, eventually reducing to metallic platinum. Discrepancies in reported pathways arise from differences in heating rates, atmospheric conditions (e.g., inert vs. oxidative), and residual moisture. Thermogravimetric analysis (TGA) coupled with mass spectrometry is recommended to track gas evolution .

Q. How can researchers optimize the concentration of this compound in platinum deposition baths to achieve uniform electrocatalyst layers?

For applications like hydrogen peroxide sensors or dye-sensitized solar cells (DSSCs), optimal Pt deposition involves:

- Spin-coating parameters : 500 rpm for 5 minutes with a this compound/ethanol/water solution (Pt/W ratio = 1:10) .

- Post-annealing conditions : Heating at 400°C in air for 1 hour to ensure adhesion and catalytic activity. Inconsistent layer uniformity often results from impurities in the precursor solution or uneven drying; pre-filtering (0.22 μm) and controlled humidity during drying mitigate these issues .

Q. What methodological challenges arise when integrating this compound-derived platinum nanoparticles into biosensor architectures?

Challenges include:

- Chlorine residue accumulation : Observed at Pt nanoparticle interfaces, which can interfere with electron transfer. Rinsing with deionized water (18.2 MΩ·cm) post-deposition reduces Cl contamination .

- Agglomeration during annealing : Minimized by using stabilizing agents (e.g., polyvinylpyrrolidone) or low-temperature reduction methods (e.g., H plasma treatment) .

Q. Data Contradiction Analysis

Q. Why do gravimetric analyses of potassium using this compound yield inconsistent results in high-sodium matrices?

Sodium ions compete with potassium for binding to PtCl, leading to overestimation errors. A validated protocol involves:

- Pre-treatment with perchloric acid : To precipitate Na as NaClO before adding HPtCl.

- Calibration with synthetic matrices : To account for ionic strength effects .

Q. Methodological Recommendations

- Avoid common pitfalls :

- Validation practices :

Properties

IUPAC Name |

hexachloroplatinum(2-);hydron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.Pt/h6*1H;/q;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFHNZZOZWQQPA-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2PtCl6, Cl6H2Pt | |

| Record name | CHLOROPLATINIC ACID, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/390 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloroplatinic acid, is a reddish-brown solid. It is soluble in water and will yield a mildly acidic solution. It may cause illness from inhalation of the dust and it is irritating to skin and eyes. When heated to high temperatures it may decompose to toxic chloride fumes. It may burn, but may be difficult to ignite. It is used for manufacturing indelible ink and in electroplating processes. | |

| Record name | CHLOROPLATINIC ACID, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/390 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

16941-12-1 | |

| Record name | CHLOROPLATINIC ACID, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/390 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Platinic chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016941121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexachloroplatinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.